Pent-4-yn-1-amine hydrochloride
Overview
Description
Pent-4-yn-1-amine hydrochloride is a chemical compound with the molecular formula C₅H₉N·HCl. It is also known by other names such as 4-Pentyn-1-amine hydrochloride and 5-Amino-1-pentyne hydrochloride . This compound is characterized by the presence of an amine group attached to a pentynyl chain, making it a versatile building block in organic synthesis.
Preparation Methods
Pent-4-yn-1-amine hydrochloride can be synthesized through various methods. One common approach involves the reaction of pent-4-yn-1-amine with hydrochloric acid. The process typically involves dissolving pent-4-yn-1-amine in a suitable solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods often involve similar steps but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Pent-4-yn-1-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to various saturated or unsaturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming a wide range of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkyl halides for substitution reactions. Major products formed from these reactions include amides, nitriles, and substituted amines .
Scientific Research Applications
Pent-4-yn-1-amine hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of pent-4-yn-1-amine hydrochloride involves its reactivity with various chemical species. The amine group can form hydrogen bonds and participate in nucleophilic attacks, while the triple bond provides a site for addition reactions. These interactions enable the compound to act as a versatile intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Pent-4-yn-1-amine hydrochloride can be compared with other similar compounds such as:
Propargylamine: Similar in structure but with a shorter carbon chain.
4-Pentyn-1-ol: Contains a hydroxyl group instead of an amine group.
3-Buten-1-amine: Features a double bond instead of a triple bond.
The uniqueness of this compound lies in its combination of an amine group and a terminal alkyne, which provides distinct reactivity and versatility in various chemical reactions .
Properties
IUPAC Name |
pent-4-yn-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-2-3-4-5-6;/h1H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKFBGIRKUYQBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70778249 | |
Record name | Pent-4-yn-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70778249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173987-24-1 | |
Record name | Pent-4-yn-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70778249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pent-4-yn-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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